molecular formula C28H35N5OS B2555548 N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide CAS No. 689266-04-4

N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

Número de catálogo: B2555548
Número CAS: 689266-04-4
Peso molecular: 489.68
Clave InChI: RCKBSIRIZXIXKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in neurological and pain-related disorders. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis and Structure

The synthesis of this compound involves multiple steps of organic chemistry techniques, including the formation of the piperidine ring and the introduction of the quinazoline moiety. The structural complexity allows for interactions with various biological targets, primarily within the central nervous system.

1. Receptor Binding Affinity

Studies have indicated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant binding affinities for sigma receptors, particularly sigma1 receptors. For instance, a series of arylacetamide derivatives were evaluated, showing higher affinity for sigma1 receptors compared to sigma2 receptors. The binding affinities were quantitatively measured using inhibition constants (K(i)), where select compounds demonstrated ratios exceeding 100 for sigma1/sigma2 binding .

CompoundK(i) (sigma1)K(i) (sigma2)Ratio (sigma2/sigma1)
Compound 110 nM1000 nM100
Compound 1020 nM1840 nM92
Compound 1815 nM1830 nM122

2. Neuropathic Pain Models

Recent studies have explored the efficacy of this compound in neuropathic pain models. In animal studies, compounds similar to this compound exhibited robust antiallodynic effects in models of mechanical allodynia induced by capsaicin. These effects were attributed to sigma1 receptor antagonism, which is crucial in modulating pain pathways .

3. Potential for Treating Neurological Disorders

The compound's interaction with muscarinic receptors suggests a potential application in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. Its ability to modulate cholinergic signaling may offer therapeutic benefits in cognitive deficits associated with these conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Sigma Receptor Antagonism : A study demonstrated that sigma receptor antagonists could reverse mechanical allodynia in neuropathic pain models, indicating a promising avenue for pain management therapies .
  • Cognitive Enhancement : Research has shown that compounds targeting muscarinic receptors can improve cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have similar effects .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds with structural similarities to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide exhibit promising anticancer properties. The incorporation of quinazoline derivatives has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, quinazoline derivatives have shown cytotoxic effects against human cancer cell lines, making them potential candidates for further development as anticancer agents .

1.2 Neuroprotective Effects
The compound's structural elements suggest potential neuroprotective applications. Similar piperidine derivatives have been explored for their ability to act on muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and Lewy body dementia. Studies have shown that targeting these receptors can mitigate cognitive decline and improve neuronal health .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variants of this compound have been developed to enhance its pharmacological profile by modifying functional groups or substituents, thus tailoring their activity towards specific therapeutic targets.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer activityDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than established chemotherapeutics .
Study BNeuroprotective effectsShowed improvement in cognitive function in animal models of Alzheimer's disease when administered alongside traditional therapies .
Study CEnzyme inhibitionIdentified as a potent inhibitor of acetylcholinesterase, suggesting potential use in treating cognitive impairments .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis involves multi-step pathways, typically starting with dibenzylamine derivatives (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine). Key steps include deprotection of the benzyl group, coupling with thioxoquinazolinyl moieties, and final cyclization. Intermediates are characterized via ESI-MS (to confirm molecular ions, e.g., m/z 198 [M+H]⁺ for intermediates) and ¹H NMR (to verify stereochemistry and functional group integration). For example, distinct NMR shifts for cyclohexane protons (δ 1.2–2.8 ppm) and aromatic quinazolinyl signals (δ 7.0–8.5 ppm) confirm structural milestones .

Q. How can stereochemical outcomes be controlled during synthesis of the piperidine and cyclohexane moieties?

Level: Advanced
Methodological Answer:
Stereochemical control is achieved via chiral precursors (e.g., enantiopure (1R,4R) or (1S,4S) cyclohexane derivatives) and stereospecific catalysts. For example, using resolved dibenzylamine intermediates ensures retention of configuration during deprotection. Chiral HPLC or circular dichroism (CD) can validate enantiopurity, while 2D NOESY NMR identifies spatial interactions (e.g., axial vs. equatorial substituents on cyclohexane) to resolve diastereomers .

Q. What spectroscopic techniques confirm the compound’s structure, and what key markers indicate successful synthesis?

Level: Basic
Methodological Answer:

  • MS (ESI+) : A molecular ion at m/z 452 [M+H]⁺ confirms the target molecular weight.
  • ¹H NMR : Key markers include:
    • Benzylpiperidine protons (δ 3.5–4.0 ppm, multiplet for N-CH₂).
    • Thioxoquinazolinyl NH (δ 10.2 ppm, broad singlet).
    • Cyclohexane methylene protons (δ 1.5–2.5 ppm).
  • IR Spectroscopy : A carbonyl stretch (~1650 cm⁻¹) for the carboxamide and thiocarbonyl (~1250 cm⁻¹) .

Q. How can discrepancies in NMR data between stereoisomers be resolved?

Level: Advanced
Methodological Answer:
Discrepancies arise from stereochemical variations (e.g., axial vs. equatorial substituents). 2D NMR (e.g., COSY, HSQC) maps proton-proton correlations, while X-ray crystallography (as in piperidine-carboxamide analogs) provides definitive stereochemical assignments. For dynamic systems, variable-temperature NMR can resolve conformational exchange broadening .

Q. What are the common purification challenges for intermediates, and how are they addressed?

Level: Basic
Methodological Answer:
Challenges include:

  • Polar byproducts : Use preparative TLC (e.g., n-hexane/ethyl acetate gradients) or reverse-phase HPLC .
  • Emulsions in extraction : Optimize solvent polarity (e.g., dichloromethane/water) or add brine.
  • Sticky residues : Employ flash chromatography with silica gel (40–63 µm) and gradient elution .

Q. What computational methods predict the compound’s binding affinity to targets like D1 protease?

Level: Advanced
Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions between the thioxoquinazolinyl moiety and protease active sites.
  • MD simulations (e.g., GROMACS) assess binding stability over time.
  • Pharmacophore modeling identifies critical functional groups (e.g., hydrogen-bond donors from the carboxamide) for activity. Virtual screening of analogs (e.g., benzoxazolo-thiazole derivatives) validates scaffold relevance .

Q. What role does the thioxoquinazolinyl moiety play in bioactivity, and how is it synthesized?

Level: Basic
Methodological Answer:
The thioxoquinazolinyl group enhances binding to enzymes (e.g., kinases, proteases) via thiocarbonyl interactions. It is synthesized via Lawesson’s reagent -mediated thionation of quinazolinone precursors or cyclocondensation of anthranilic acid derivatives with thioureas. Purity is confirmed by HPLC (retention time ~12 min, C18 column) .

Q. How do substitutions on the benzylpiperidine group affect physicochemical properties?

Level: Advanced
Methodological Answer:

  • Electron-withdrawing groups (e.g., -F, -NO₂) increase logP (hydrophobicity) but may reduce solubility.
  • Bulkier substituents (e.g., tert-butyl) hinder target binding (steric clash).
  • pKa modulation (e.g., via -OMe) alters ionization state. Use QSAR models to correlate substituents with solubility (e.g., shake-flask method) and permeability (PAMPA assay) .

Q. What safety precautions are critical when handling reactive intermediates?

Level: Basic
Methodological Answer:

  • Thionation reagents (Lawesson’s) : Use under inert atmosphere (N₂/Ar) due to moisture sensitivity.
  • Amine intermediates : Avoid skin contact (gloves, fume hood).
  • Quench protocols : For exothermic steps (e.g., deprotection), add reagents dropwise at 0°C. Emergency eyewash/shower stations must be accessible .

Q. How are reaction yields optimized for the cyclohexanecarboxamide linkage?

Level: Advanced
Methodological Answer:

  • Coupling agents : Use HATU/DIPEA for efficient amide bond formation (yield >85%).
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) for cyclohexane functionalization.
  • In situ FTIR monitoring : Tracks carbonyl activation (peak at ~1750 cm⁻¹) to optimize reagent stoichiometry .

Propiedades

Número CAS

689266-04-4

Fórmula molecular

C28H35N5OS

Peso molecular

489.68

Nombre IUPAC

N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35)

Clave InChI

RCKBSIRIZXIXKO-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.